Fmoc-L-4-Phosphonomethylphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

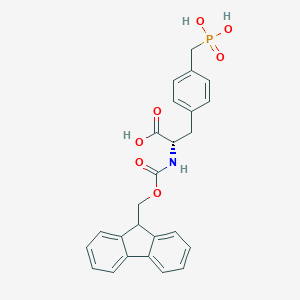

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYXGOVBZKHLL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375798 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229180-64-7 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-L-4-Phosphonomethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group on the phenyl ring, allows for the introduction of a stable phosphate mimic into peptide sequences. This modification can enhance the biological activity and stability of peptides, making it a valuable tool for the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine enables its direct use in standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound.

Core Chemical Properties

This compound is a white to yellow powder or solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | [2][3] |

| Synonyms | Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-4-(phosphonomethyl)-L-phenylalanine, N-α-(9-Fluorenylmethoxycarbonyl)-4-phosphonomethyl-L-phenylalanine | [4] |

| CAS Number | 229180-64-7 | [2][4] |

| Molecular Formula | C25H24NO7P | [2][4] |

| Molecular Weight | 481.43 g/mol | [4] |

| Purity | ≥98% (HPLC) | [5] |

| Appearance | White to yellow powder/solid | [1] |

| Optical Rotation | [α]D25 = -12 ± 9° (c=1 in DMF) | [1] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [5][6] |

Spectroscopic Data

While detailed spectral assignments are not widely published, a representative ¹H NMR spectrum is available.

¹H NMR Spectrum:

A reference ¹H NMR spectrum for this compound is provided by ChemicalBook.[7] Detailed peak assignments and coupling constants would require experimental determination.

Mass Spectrometry:

-

[M+H]⁺: 482.14 m/z

-

[M-H]⁻: 480.13 m/z

Experimental Protocols

Synthesis of this compound

A simple and efficient synthesis for N(α)-Fmoc-4-(phosphonomethyl)-L-phenylalanine has been described, starting from the commercially available L-phenylalanine. The general approach involves the introduction of the phosphonomethyl group onto the phenyl ring, followed by the protection of the α-amino group with the Fmoc moiety.

A generalized experimental workflow for the synthesis is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. This compound | C25H24NO7P | CID 2761489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. This compound(229180-64-7) 1H NMR spectrum [chemicalbook.com]

- 8. N-ALFA-FMOC-4-(PHOSPHONODIFLUOROMETHYL)-L-PHENYLALANINE(160751-44-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine: Structure, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a crucial synthetic amino acid derivative that serves as a non-hydrolyzable analog of phosphotyrosine. Its structural similarity to phosphorylated tyrosine, combined with its resistance to phosphatases, makes it an invaluable tool in the design and synthesis of peptide-based inhibitors of signal transduction pathways. This technical guide provides a comprehensive overview of the structure, synthesis, and biological applications of this compound, with a focus on its role in modulating protein-protein interactions within cellular signaling cascades.

Structure and Properties

This compound is characterized by an L-phenylalanine core, functionalized at the para position of the phenyl ring with a phosphonomethyl group (-CH₂PO(OH)₂). The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).

The key structural features include:

-

L-Phenylalanine backbone: Provides the core amino acid structure for incorporation into peptide chains.

-

Phosphonomethyl group: Mimics the phosphate group of phosphotyrosine, enabling interaction with phosphotyrosine-binding domains such as SH2 domains. The methylene bridge (-CH₂-) between the phenyl ring and the phosphorus atom renders the group resistant to enzymatic hydrolysis by phosphatases.

-

Fmoc protecting group: Allows for the stepwise and controlled assembly of peptides using standard Fmoc-based solid-phase synthesis protocols.

Chemical Structure:

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid[1] |

| Molecular Formula | C₂₅H₂₄NO₇P[1][2] |

| Molecular Weight | 481.43 g/mol [3] |

| CAS Number | 229180-64-7[1][2] |

| Appearance | White to yellow powder/solid[2] |

| Purity | ≥ 98% (HPLC)[2] |

| Optical Rotation | [α]D²⁵ = -12 ± 9° (c=1 in DMF)[2] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the phosphonomethyl group onto a phenylalanine precursor, followed by the protection of the α-amino group with the Fmoc moiety. A representative synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Diethyl (4-bromobenzyl)phosphonate (Arbuzov Reaction)

This initial step introduces the phosphonate group onto the aromatic ring precursor.

-

Materials: 4-Bromobenzyl bromide, triethyl phosphite.

-

Procedure:

-

Combine 4-bromobenzyl bromide (1.0 eq) and an excess of triethyl phosphite (e.g., 10 eq).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 150-160 °C) for several hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.[4][5]

-

Purify the crude product by column chromatography on silica gel to yield diethyl (4-bromobenzyl)phosphonate.[5]

-

Stage 2: Enantioselective Synthesis of L-4-(Phosphonomethyl)phenylalanine

This stage involves the asymmetric formation of the amino acid backbone. Various methods for enantioselective synthesis of α-amino acids can be employed. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile derived from the product of Stage 1.

-

Materials: Diethyl (4-bromobenzyl)phosphonate, a chiral glycine equivalent (e.g., a Schiff base derived from glycine and a chiral auxiliary), a strong base (e.g., LDA or n-BuLi), and an electrophile precursor.

-

Procedure (General Outline):

-

The diethyl (4-bromobenzyl)phosphonate is converted to a suitable electrophile, such as diethyl (4-(bromomethyl)benzyl)phosphonate.

-

The chiral glycine equivalent is deprotonated with a strong base at low temperature (e.g., -78 °C) to form the chiral enolate.

-

The electrophile is added to the enolate solution, and the reaction is allowed to proceed to form the protected amino acid derivative.

-

The reaction is quenched, and the product is isolated and purified.

-

The chiral auxiliary is cleaved to yield the L-amino acid ester.

-

The phosphonate esters are hydrolyzed to the corresponding phosphonic acid.

-

Stage 3: Fmoc Protection of L-4-Phosphonomethylphenylalanine (Schotten-Baumann Reaction)

The final step is the protection of the α-amino group with the Fmoc moiety.

-

Materials: L-4-Phosphonomethylphenylalanine, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent system (e.g., dioxane/water or acetone/water).

-

Procedure:

-

Dissolve L-4-Phosphonomethylphenylalanine (1.0 eq) in an aqueous solution of the base (e.g., 10% sodium bicarbonate).[6][7]

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (a slight excess, e.g., 1.05-1.1 eq) in a water-miscible organic solvent like dioxane or acetone.[6][7]

-

Slowly add the Fmoc reagent solution to the stirring amino acid solution at room temperature.

-

Stir the reaction mixture for several hours to overnight, monitoring completion by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.[6]

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Biological Role and Application

This compound is primarily utilized as a phosphotyrosine mimetic in the study of signal transduction pathways. Phosphorylation of tyrosine residues on proteins is a critical event in many signaling cascades, creating binding sites for proteins containing Src Homology 2 (SH2) domains. These interactions are often transient due to the action of protein tyrosine phosphatases (PTPs). By incorporating the non-hydrolyzable Pmp residue into peptides, researchers can create stable probes and inhibitors to study these pathways.

A key application is in the development of antagonists for the Grb2-SH2 domain. Grb2 is an adaptor protein that plays a crucial role in the Ras signaling pathway, which is frequently dysregulated in cancer. Upon activation of receptor tyrosine kinases (RTKs), Grb2 binds to specific phosphotyrosine residues on the receptor via its SH2 domain. This interaction recruits the guanine nucleotide exchange factor SOS1 to the plasma membrane, leading to the activation of Ras and subsequent downstream signaling.

By incorporating L-4-Phosphonomethylphenylalanine into a peptide sequence that mimics the Grb2 binding site on an activated receptor, it is possible to create a competitive inhibitor that blocks the Grb2-RTK interaction, thereby inhibiting the Ras signaling pathway.

Caption: Inhibition of the Grb2-SOS1-Ras signaling pathway.

Conclusion

This compound is a synthetically accessible and highly valuable building block for chemical biology and drug discovery. Its ability to act as a stable mimic of phosphotyrosine allows for the creation of potent and specific inhibitors of protein-protein interactions that are dependent on tyrosine phosphorylation. The detailed synthetic protocols and understanding of its biological role provided in this guide are intended to facilitate its application in the development of novel research tools and therapeutic agents targeting a wide range of diseases driven by aberrant signal transduction.

References

- 1. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]

- 2. alfachemic.com [alfachemic.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene - Google Patents [patents.google.com]

- 5. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

The Role of Fmoc-L-4-Phosphonomethylphenylalanine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-natural amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group in place of the hydroxyl group of phosphotyrosine, offers a stable and non-hydrolyzable mimic of this critical post-translational modification. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in the synthesis of peptide-based inhibitors of protein-protein interactions, particularly those mediated by SH2 domains. We will delve into the synthetic protocols, quantitative data, and the underlying biological pathways, offering a comprehensive resource for researchers in the field.

Core Applications of this compound

The primary application of this compound lies in its role as a building block for solid-phase peptide synthesis (SPPS).[1][2] The presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.[3][4] The key advantage of incorporating this amino acid into a peptide sequence is the introduction of a phosphotyrosine isostere that is resistant to phosphatases.[5] This property is crucial for the development of stable and effective therapeutic peptides that can modulate signaling pathways within a cellular environment.

The main areas of application include:

-

Drug Development: The phosphonomethyl group enhances the bioactivity and stability of peptides, making it a valuable component in the design of novel drugs targeting diseases where protein phosphorylation is a key signaling event.[1][6]

-

Cancer Research: Many oncogenic signaling pathways are driven by receptor tyrosine kinases and their downstream effectors, which often rely on phosphotyrosine-SH2 domain interactions. Peptides containing phosphonomethylphenylalanine can act as competitive inhibitors of these interactions, offering a promising avenue for cancer therapy.[1][7]

-

Signal Transduction Research: By providing a stable mimic of phosphotyrosine, this compound allows researchers to dissect the roles of specific phosphorylation events in complex signaling networks without the complication of rapid dephosphorylation.

-

Bioconjugation: The unique chemical properties of the phosphonate group can be leveraged for bioconjugation applications, enabling the attachment of peptides to other biomolecules for targeted therapies and diagnostics.[1]

Quantitative Data: Binding Affinities of Phosphonomethylphenylalanine-Containing Peptides

The efficacy of a peptide inhibitor is determined by its binding affinity to the target protein. The incorporation of phosphonomethylphenylalanine has been shown to yield peptides with significant binding affinities to various SH2 domains. Below is a summary of reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for peptides containing phosphonomethylphenylalanine (Pmp) and related analogs.

| Target SH2 Domain | Peptide Sequence/Inhibitor | Binding Affinity (Kd) | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Grb2 | Not Specified | 0.53 µM | Not Reported | [1] |

| p56lck | A-urea-pYEELP | Not Reported | 118 nM | [8] |

| p56lck | D-urea-pYRTFG | Not Reported | 285 nM | [8] |

| Crk | p130Cas Tyr(P)-362 | 0.35 µM | Not Reported | [9] |

| STAT4 | 5-carboxyfluorescein-GpYLPQNID | 34 ± 4 nM | Not Reported | [10][11] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Phosphonomethylphenylalanine-Containing Peptide

This protocol is adapted from standard Fmoc-SPPS methodologies and provides a general guideline for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and synthesis scale.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6 equivalents).

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling may be necessary.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) or HBTU (2.85 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-Pmp-OH solution to the deprotected resin.

-

Shake for 2-4 hours at room temperature. The phosphonate group may require a longer coupling time compared to standard amino acids.

-

Monitoring: Perform a Kaiser test to check for completion. Due to the nature of the phosphonate group, a longer reaction time or a double coupling may be required to achieve a negative Kaiser test.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This protocol outlines a general procedure for a competitive fluorescence polarization assay to determine the binding affinity of a Pmp-containing peptide inhibitor to an SH2 domain.

Materials:

-

Purified SH2 domain protein

-

Fluorescently labeled probe peptide (a known binder to the SH2 domain)

-

Pmp-containing inhibitor peptide

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the SH2 domain in the assay buffer.

-

Prepare a stock solution of the fluorescently labeled probe peptide in the assay buffer.

-

Prepare a serial dilution of the Pmp-containing inhibitor peptide in the assay buffer.

-

-

Assay Setup:

-

In the 384-well plate, add a constant concentration of the SH2 domain and the fluorescently labeled probe peptide to each well. The concentration of the probe should be in the low nanomolar range and optimized for a stable FP signal.

-

Add the serially diluted inhibitor peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SH2 domain (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

-

The binding affinity (Ki) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Visualizing the Molecular Context

To better understand the application of this compound, the following diagrams illustrate a key signaling pathway where it can be used and a typical experimental workflow.

Grb2 Signaling Pathway

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in many receptor tyrosine kinase (RTK) signaling pathways. Its SH2 domain binds to phosphotyrosine residues on activated receptors, initiating downstream signaling cascades, such as the Ras/MAPK pathway, which is often dysregulated in cancer.[6][7][9][12][13][14][15] Peptides containing phosphonomethylphenylalanine can be designed to competitively inhibit the Grb2-SH2 domain interaction.

Caption: Grb2 signaling pathway and its inhibition by a Pmp-peptide.

Experimental Workflow for SH2 Domain Inhibitor Development

The development of a peptide-based SH2 domain inhibitor involves a multi-step process, from the initial synthesis of the peptide to its final biological evaluation.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. kilobio.com [kilobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (PDF) A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 (2022) | Angela Berg | 2 Citations [scispace.com]

- 12. chempep.com [chempep.com]

- 13. researchgate.net [researchgate.net]

- 14. Dissecting Selectivity Determinants of Small-Molecule Inhibitors of SH2 Domains Via Fluorescence Polarization Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]

Fmoc-L-4-Phosphonomethylphenylalanine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Fmoc-L-4-Phosphonomethylphenylalanine, a key reagent in peptide synthesis and drug discovery.

Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine. The defining feature of this compound is the phosphonomethyl group attached to the phenyl ring, which allows for the introduction of a phosphonate moiety into peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis.

Below is a summary of its key quantitative data:

| Property | Value | Citations |

| Molecular Formula | C25H24NO7P | [1][2][3][4] |

| Molecular Weight | 481.43 g/mol | [3][4] |

| CAS Number | 229180-64-7 | [1][2][3] |

Structural Information

To visualize the relationships between the different chemical identifiers and the core compound, the following logical diagram is provided.

References

An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine (CAS: 229180-64-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-4-Phosphonomethylphenylalanine, a key building block in modern peptide chemistry and drug discovery. Its unique structure, incorporating a phosphonomethyl group, allows for the synthesis of non-hydrolyzable phosphopeptide mimics, making it an invaluable tool for studying and targeting key cellular signaling pathways.

Core Compound Properties

This compound is a derivative of the amino acid phenylalanine, featuring a phosphonomethyl group on the phenyl ring and an Fmoc protecting group on the alpha-amino group. This design makes it ideal for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 229180-64-7 | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₄NO₇P | [1][2][3][4] |

| Molecular Weight | 481.41 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder or crystals | [1][3] |

| Purity | ≥98% (HPLC/TLC) | [1][2][3] |

| Solubility | Soluble in DMF and NMP; insoluble in water. | |

| Storage Temperature | 2-8°C | [1][3] |

| Synonyms | Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-Pmp-OH | [1][4] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value | Reference(s) |

| Optical Rotation | [α]²⁵/D -12 ± 9° (c=1 in DMF) | [1] |

| InChI Key | OBRYXGOVBZKHLL-QHCPKHFHSA-N | [3] |

| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

An efficient synthesis for this compound has been reported, utilizing commercially available L-phenylalanine as a starting material. While the full detailed protocol from the primary literature is not provided here, the general strategy involves the introduction of the phosphonomethyl group onto the phenyl ring followed by the protection of the alpha-amino group with the Fmoc moiety. For a detailed experimental procedure, researchers are encouraged to consult the original publication:

-

Liu, B., & Zhan, J. (1999). An efficient synthesis of N(α)-FMOC-4(phosphonomethyl)-L- and D- phenylalanine. Synthetic Communications, 29(13), 2293-2299.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The phosphonic acid group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).

Representative Protocol for Manual Fmoc-SPPS:

This protocol outlines the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale using a standard resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol)

-

This compound (0.5 mmol, 5 eq.)

-

Coupling reagent (e.g., HBTU, 0.45 mmol, 4.5 eq.)

-

Base (e.g., DIPEA, 1.0 mmol, 10 eq.)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to monitor for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a non-hydrolyzable mimic of phosphotyrosine (pTyr). This property is crucial for the development of inhibitors and probes for enzymes and protein domains that recognize pTyr residues.

Key Application Areas:

-

Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs are a family of enzymes that remove phosphate groups from tyrosine residues, playing a critical role in regulating cellular signaling. Dysregulation of PTPs is implicated in diseases such as cancer, diabetes, and autoimmune disorders. Peptides containing 4-phosphonomethylphenylalanine can act as potent and selective inhibitors of PTPs like PTP1B and SHP2 by binding to their active sites without being dephosphorylated.

-

SH2 Domain Antagonists: Src Homology 2 (SH2) domains are protein modules that bind to specific pTyr-containing sequences, mediating the assembly of signaling complexes. By incorporating 4-phosphonomethylphenylalanine into peptides that mimic the binding motifs of SH2 domains, researchers can develop antagonists that disrupt these protein-protein interactions. A key example is the inhibition of the Grb2-Sos complex, which is crucial for activating the Ras-MAPK pathway downstream of receptor tyrosine kinases (RTKs).

-

Probing Signaling Pathways: The stability of the phosphonomethyl group allows for the creation of robust molecular probes to study the dynamics and regulation of phosphorylation-dependent signaling pathways.

Visualization of Target Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways that can be targeted with peptides containing 4-phosphonomethylphenylalanine and a typical experimental workflow for their application.

Caption: Inhibition of the Grb2-Sos interaction in RTK signaling.

Caption: Inhibition of PTP1B in the insulin signaling pathway.

Caption: General workflow for peptide synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its ability to mimic phosphotyrosine in a stable form provides a unique advantage for the design of potent and selective modulators of phosphorylation-dependent signaling pathways. The straightforward incorporation of this building block using standard Fmoc-SPPS protocols further enhances its utility, enabling the rapid synthesis of novel peptide-based probes and therapeutic candidates. This guide provides the foundational knowledge for researchers to effectively utilize this important compound in their drug discovery and development efforts.

References

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1] Its prevalence is due to the milder reaction conditions compared to the historically significant Boc/Bzl chemistry, allowing for the synthesis of complex and modified peptides with high fidelity.[2][3] This guide provides a comprehensive technical overview of the principles, protocols, and challenges associated with Fmoc protection in peptide synthesis.

The Principle of Orthogonal Protection in Fmoc Chemistry

The success of Fmoc-SPPS is predicated on the principle of orthogonality. This refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4] The standard Fmoc/tBu (tert-butyl) strategy exemplifies this:

-

α-Amino Protection: The N-terminal α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., Boc, tBu, Trt).[2]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of N-terminal Fmoc deprotection with a mild base, typically piperidine. The side-chain protecting groups are only removed at the final step, concurrently with cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA).[4]

Figure 1: Principle of Orthogonal Protection in Fmoc SPPS.

The Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc-SPPS is a cyclical process involving four main stages: resin preparation, chain elongation, cleavage and deprotection, and finally, purification and analysis.[5] The chain elongation phase is iterative and consists of deprotection, washing, coupling, and further washing steps.[6]

Figure 2: High-level workflow of Fmoc solid-phase peptide synthesis.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The reaction proceeds via a β-elimination mechanism. The secondary amine, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. The highly reactive DBF electrophile is then scavenged by excess piperidine to form a stable adduct, which is washed away.[8]

Figure 3: The mechanism of Fmoc group removal using piperidine.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[7]

Protocol 1: Loading of Wang Resin (for C-terminal acid)

-

Resin Swelling: Swell 1g of Wang resin in DMF (10-15 mL) for at least 30 minutes in a reaction vessel with gentle agitation.[9]

-

Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (10 equivalents relative to resin loading) in dry Dichloromethane (DCM). Add a few drops of DMF if necessary for complete dissolution. Cool the solution to 0°C. Add Diisopropylcarbodiimide (DIC) (5 equivalents) and stir for 20 minutes at 0°C.[10]

-

Esterification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DMF and add it to the swelled resin. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction: Agitate the mixture for 1-6 hours at room temperature.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.[10]

-

Final Wash: Wash the resin as in step 5 and dry under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Protocol 2: Standard Elongation Cycle

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution. Continue agitation for another 15-20 minutes.[10]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.

-

Amino Acid Coupling (using HBTU/DIPEA):

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU (2.9-4.9 equivalents) in DMF.[11]

-

Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[11]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-120 minutes at room temperature.[9]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[9]

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. A positive (blue bead) result necessitates a recoupling step.[6]

Final Cleavage and Deprotection

This final step liberates the peptide from the resin and removes the side-chain protecting groups.

Protocol 3: TFA Cleavage

-

Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[7] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[6]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Quantitative Data and Comparisons

The efficiency of Fmoc SPPS can be influenced by the choice of reagents for deprotection and coupling.

Table 1: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent | Concentration & Solvent | Typical Time | Efficacy & Notes |

| Piperidine | 20% in DMF | 5-20 min | The "gold standard"; highly effective but can promote side reactions like aspartimide formation and racemization.[12][13] |

| Piperazine | 5% in DMF | ~11 min | Slower than piperidine; may reduce aspartimide formation.[8] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF/NMP | Very fast (< 2 min) | A strong, non-nucleophilic base. Requires a nucleophilic scavenger (like 5% piperazine) to trap DBF. Significantly reduces diketopiperazine formation.[8][12][14] |

| 4-Methylpiperidine | 20% in DMF | 5-20 min | Similar kinetics to piperidine, but reported to give higher yields and fewer by-products in some cases.[15] |

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Relative Efficiency | Notes |

| HBTU/TBTU | Aminium/Uronium Salt | High | Widely used, efficient for most standard couplings.[9] |

| HATU/HCTU | Aminium/Uronium Salt | Very High | Often preferred for difficult couplings, such as sterically hindered amino acids or aggregating sequences.[9] |

| PyBOP | Phosphonium Salt | High | Rapid coupling with low racemization.[9] |

| DIC/HOBt | Carbodiimide/Additive | Good | A cost-effective option, but can be slower and may lead to more side reactions if not managed carefully.[9] |

Management of Side Reactions

Several side reactions can occur during Fmoc-SPPS, leading to impurities. Understanding their mechanisms is key to their prevention.

Aspartimide Formation

This is a major side reaction, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly).[16] The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective racemized D-isomers.[17]

Prevention Strategies:

-

Use of sterically hindered side-chain protecting groups for Asp, such as O-2-PhiPr (2-phenylisopropyl).

-

Addition of an acidic additive like HOBt to the piperidine deprotection solution.[18]

-

Employing milder deprotection conditions (e.g., lower concentration of piperidine or using DBU/piperazine).[12]

Figure 4: Mechanism of aspartimide formation.

Diketopiperazine (DKP) Formation

DKP formation is a chain-terminating side reaction that occurs primarily at the dipeptide stage.[19] After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first or second position of the sequence.[18]

Prevention Strategies:

-

Use of sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-biting attack.[18]

-

Coupling the first two amino acids as a pre-formed dipeptide unit.[18]

-

Employing optimized deprotection conditions, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[14]

Figure 5: Mechanism of diketopiperazine (DKP) formation.

Racemization

Epimerization of the chiral α-carbon can occur during the amino acid activation step, particularly for residues like Cysteine and Histidine.[18] The basic conditions of the coupling reaction can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.

Prevention Strategies:

-

Use of additives like HOBt or Oxyma Pure, which suppress racemization by forming less reactive activated esters.[18]

-

Careful control of the amount and type of base used during coupling; sterically hindered bases like DIPEA are generally preferred over less hindered ones.[20]

-

For particularly sensitive residues, using pre-formed active esters or specialized coupling reagents can minimize the risk.

Conclusion

A thorough understanding of the principles of Fmoc protection, coupled with optimized protocols and an awareness of potential side reactions, is fundamental to the successful execution of solid-phase peptide synthesis. The judicious selection of resins, protecting groups, and coupling reagents, tailored to the specific peptide sequence, enables the synthesis of complex and high-purity peptides for a vast range of applications in research and drug development.

References

- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. redalyc.org [redalyc.org]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempep.com [chempep.com]

Fmoc-L-4-Phosphonomethylphenylalanine: A Technical Guide to a Non-Hydrolyzable Phosphotyrosine Mimetic

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein tyrosine phosphorylation is a cornerstone of cellular signal transduction, governing processes from cell growth and differentiation to metabolism and apoptosis. The transient nature of the phosphate group, rapidly installed by kinases and removed by phosphatases, makes studying these pathways challenging. Phosphotyrosine (pTyr) mimetics, which resist enzymatic cleavage, are invaluable tools for dissecting these complex networks and serve as scaffolds for therapeutic development. This guide provides a comprehensive overview of Fmoc-L-4-phosphonomethylphenylalanine (Fmoc-Pmp-OH), a widely used, non-hydrolyzable pTyr mimetic. We will detail its chemical properties, applications in studying protein-protein interactions, protocols for its incorporation into peptides, and methods for assessing the biological activity of the resulting molecules.

Introduction to Phosphotyrosine Mimetics

Signal transduction cascades are often mediated by protein-protein interactions involving specialized domains that recognize and bind to phosphorylated tyrosine residues.[1] The Src Homology 2 (SH2) domain is the archetypal "reader" of pTyr, binding to specific pTyr-containing sequences and thereby recruiting signaling proteins to activated receptors or scaffolding proteins.[1][2] The inherent instability of the phosphate-ester bond of pTyr in biological systems, due to the action of protein tyrosine phosphatases (PTPs), complicates its study.[3]

To overcome this, non-hydrolyzable pTyr mimetics have been developed.[4] L-4-Phosphonomethylphenylalanine (Pmp) is a prominent example, where the labile P-O bond of phosphotyrosine is replaced with a stable P-C bond.[3][5] This substitution renders Pmp-containing peptides resistant to phosphatase activity, making them excellent tools for structural biology, biochemical assays, and as potential therapeutic agents to inhibit aberrant signaling pathways.[5]

Physicochemical Properties: Pmp vs. pTyr

The efficacy of Pmp as a pTyr mimetic stems from its structural and electronic similarity to the natural amino acid. The key distinction is the methylene bridge replacing the phenolic oxygen, which provides stability against hydrolysis.[3] While Pmp is an effective mimic, related analogs like phosphonodifluoromethyl phenylalanine (F₂Pmp) have also been developed, exhibiting altered acidity and binding properties due to the electron-withdrawing fluorine atoms.[3][6]

Table 1: Comparison of Phosphotyrosine (pTyr) and its Mimetics

| Property | O-Phospho-L-tyrosine (pTyr) | L-4-Phosphonomethylphenylalanine (Pmp) | L-4-Phosphonodifluoromethylphenylalanine (F₂Pmp) |

| Structure | Contains a P-O-C bond | Contains a P-CH₂-C bond | Contains a P-CF₂-C bond |

| Susceptibility to Phosphatases | Hydrolyzable | Non-hydrolyzable[3][5] | Non-hydrolyzable[3][4] |

| pKa₂ of Phosphate/Phosphonate | ~5.6 - 6.0 | ~7.1 - 7.5[3] | ~5.8[3] |

| Key Feature | Natural signaling residue | Stable isostere of pTyr[3] | Lower pKa₂ more closely mimics pTyr's electronic state; fluorine atoms can form H-bonds[3] |

Applications in Studying SH2 Domain Interactions

SH2 domains are crucial modules in pTyr signaling pathways, recognizing specific amino acid sequences C-terminal to the pTyr residue.[1] Peptides incorporating Pmp are powerful tools for inhibiting these interactions and studying their downstream consequences.[5] The binding affinity of Pmp-peptides to SH2 domains is sequence-dependent but often approaches that of their pTyr counterparts, making them effective competitive inhibitors.[5]

However, the mimicry is not universal. The absence of the phosphate ester oxygen in Pmp can lead to a loss of a crucial hydrogen bond with key arginine residues in some SH2 domains, impacting binding affinity.[7] This is notably observed in the C-SH2 domain of the SHP2 phosphatase, where F₂Pmp and Pmp substituted peptides show a significant loss of binding.[7]

Visualizing the SH2-pTyr Interaction

The binding of a pTyr-containing peptide to an SH2 domain is a well-characterized interaction. The SH2 domain features a conserved binding pocket for the phosphotyrosine residue and a more variable specificity pocket that recognizes residues C-terminal to the pTyr.

Caption: Canonical interaction between a pTyr-peptide and an SH2 domain.

Quantitative Binding Data

Direct, side-by-side comparisons of dissociation constants (Kd) for identical peptide sequences containing pTyr versus Pmp can be challenging to find in single studies. However, the available data confirms that Pmp is a high-affinity mimetic suitable for inhibiting SH2 domain-mediated interactions.

Table 2: Representative Binding Affinities of pTyr Mimetics

| Target SH2 Domain | Peptide Context | pTyr-Peptide Affinity (Kd) | Pmp-Peptide Affinity (Kd) | Reference |

| STAT3 | Peptidomimetic Scaffold | High Affinity (nM range) | High Affinity (nM range) | [2] |

| SHP2 (N-SH2) | ITSM Motif | High Affinity | Reduced Binding | [7] |

| SHP2 (C-SH2) | ITSM Motif | High Affinity | Abolished Binding | [7] |

| PTP1B (Active Site) | General Peptide | N/A (Substrate) | Micromolar Ki[3] | [3] |

Note: The data indicates that while Pmp is a potent mimetic, its effectiveness can be context-dependent, particularly with certain SH2 domains like that of SHP2.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pmp-Containing Peptides

The incorporation of Fmoc-Pmp-OH into peptides is achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[8] The phosphonic acid moiety is typically protected with tert-butyl (tBu) groups, which are cleaved simultaneously with other side-chain protecting groups and resin cleavage using trifluoroacetic acid (TFA).

Materials:

-

Resin: Wang or Rink Amide resin, depending on the desired C-terminus (acid or amide).[9]

-

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).[10]

-

Specialty Amino Acid: Fmoc-L-Pmp(OtBu)₂-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[11]

-

Deprotection Reagent: 20% piperidine in DMF.[9]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12]

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[12]

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[13]

-

First Amino Acid Loading (if applicable): Couple the first Fmoc-amino acid to the resin according to standard protocols for the specific resin type.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[9][14] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF. b. Add a base (e.g., DIPEA, 6-10 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours.[9] e. Wash the resin thoroughly with DMF.

-

Incorporation of Fmoc-Pmp(OtBu)₂-OH: Use the same coupling procedure as in step 4, substituting the standard amino acid with Fmoc-L-Pmp(OtBu)₂-OH.

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu groups on the phosphonate.[12] c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol determines the ability of a Pmp-containing peptide (inhibitor) to compete with a fluorescently labeled probe peptide for binding to a target protein (e.g., an SH2 domain).

Materials:

-

Target Protein: Purified SH2 domain of interest.

-

Fluorescent Probe: A synthetic peptide corresponding to the known binding partner of the SH2 domain, labeled with a fluorophore (e.g., FITC or TAMRA).

-

Inhibitor Peptide: The unlabeled Pmp-containing peptide.

-

Assay Buffer: e.g., PBS or Tris buffer with 0.01% Tween-20.

-

Microplate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Determine Probe Binding: First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe and the optimal protein concentration for the competition assay (typically a concentration that gives ~50-80% of maximum polarization).

-

Prepare Reagents: a. Prepare a dilution series of the Pmp-inhibitor peptide in assay buffer. b. Prepare a solution of the target protein at 2x the optimal concentration determined in step 1. c. Prepare a solution of the fluorescent probe at 2x its final desired concentration (e.g., 2 nM).

-

Assay Plate Setup: a. To the wells of a black microplate, add the Pmp-inhibitor dilutions. Include controls for no inhibitor (maximum binding) and no protein (minimum polarization). b. Add the 2x target protein solution to all wells except the minimum polarization control. c. Add the 2x fluorescent probe solution to all wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Plot the measured polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound probe). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a competitive fluorescence polarization binding assay.

Case Study: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose activity is frequently dysregulated in cancer.[2] Its activation is a classic example of SH2 domain-mediated signaling.

Canonical STAT3 Activation:

-

A cytokine or growth factor binds to its receptor, causing receptor dimerization and activation of associated Janus kinases (JAKs).

-

JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail.

-

The STAT3 protein is recruited to these pTyr sites via its SH2 domain.[2]

-

STAT3 is then phosphorylated by JAKs on a key tyrosine residue (Tyr705).

-

Phosphorylated STAT3 (pSTAT3) proteins dimerize through reciprocal SH2-pTyr interactions.

-

The pSTAT3 dimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes involved in proliferation and survival.[2]

Pmp-containing peptides designed to mimic the STAT3 SH2 binding motif can act as potent inhibitors. By competitively binding to the STAT3 SH2 domain, these mimetics can block the recruitment of STAT3 to activated receptors or, more commonly, prevent the dimerization of activated pSTAT3, thereby halting the signaling cascade.[2]

Caption: The STAT3 signaling pathway and the site of action for a Pmp-peptide inhibitor.

Conclusion

This compound is a robust and indispensable tool in the study of protein tyrosine phosphorylation. Its inherent stability to enzymatic degradation allows researchers to "freeze" phosphorylation-dependent interactions for detailed biochemical and structural analysis.[5] While its mimicry is not perfect for all SH2 domains, its ability to potently and selectively inhibit many key signaling proteins, such as STAT3, underscores its value in chemical biology and as a foundational element for the rational design of novel therapeutics targeting dysregulated signaling networks. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of Pmp-containing peptides, enabling further exploration into the complex world of cellular signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hubrecht.eu [hubrecht.eu]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. benchchem.com [benchchem.com]

- 6. openread.academy [openread.academy]

- 7. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. nbinno.com [nbinno.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Non-Hydrolyzable Phosphotyrosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine (pTyr) analogs, essential tools in the study of signal transduction and the development of novel therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are indispensable for a wide range of applications, from basic research to drug discovery.

Introduction to Phosphotyrosine Signaling and the Need for Non-Hydrolyzable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2] The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades.[3]

The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent protein-protein interactions and the development of therapeutic agents that target these pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed. These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage, such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural biology studies.[5]

Core Non-Hydrolyzable Phosphotyrosine Analogs

A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based mimetics being the most extensively studied.

2.1. Phosphonate-Based Analogs

Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C bond.[5]

-

Phosphonomethyl-L-phenylalanine (Pmp): One of the earliest and most fundamental phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.

-

Phosphonodifluoromethyl-L-phenylalanine (F₂Pmp): This analog is a significant improvement over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pKa of the phosphonate to more closely match that of the native phosphate group and can participate in hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F₂Pmp-containing peptides have shown dramatically increased inhibitory potency against PTPs compared to their Pmp counterparts, in some cases by as much as 1000-fold.[6]

2.2. Carboxylate-Based Analogs

These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.

-

p-Carboxymethyl-L-phenylalanine (CMF): CMF is a widely used non-hydrolyzable pTyr analog that can be genetically encoded in mammalian cells, allowing for the study of specific tyrosine phosphorylation events in a cellular context without the complication of dephosphorylation.[7]

2.3. Other Analogs

Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:

-

Sulfono(difluoromethyl)phenylalanine (F₂Smp): A monoanionic analog that has been evaluated as a PTP1B inhibitor.[8]

-

Isoxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to target protein-protein interactions, such as those involving STAT3.[9]

Quantitative Data on Analog Binding and Inhibition

The following tables summarize key quantitative data for the interaction of various non-hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the appropriate analog for a given research application and for the structure-based design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine Phosphatases

| Analog/Compound | Target PTP | Assay Type | IC₅₀/Kᵢ | Reference(s) |

| (naphth-2-yl) difluoromethylphosphonic acid | PTP1B | Dephosphorylation of [³²P]insulin receptors | 40-50 µM (IC₅₀) | [10][11] |

| (napthy-1-yl) difluoromethylphosphonic acid | PTP1B | Dephosphorylation of [³²P]insulin receptors | 40-50 µM (IC₅₀) | [10][11] |

| F₂Pmp-containing peptide | PTP1 | Dephosphorylation | ~1000-fold more potent than Pmp-containing peptide | [6] |

| Compound 13 (imidazolidine series) | PTP1B | pNPP assay | 80 µM (for 96% inhibition) | [10] |

| Compound 13 (imidazolidine series) | SHP-2 | pNPP assay | 80 µM (for <20% inhibition) | [10] |

| Shp2-IN-14 | SHP2 | DiFMUP assay | - | [4] |

| PF-07284892 | SHP2 | - | 21 nM (IC₅₀) | [12] |

| SHP099 | SHP2 | - | 70 nM (IC₅₀) | [12] |

| PHPS1 | SHP2 | - | 14,000 nM (IC₅₀) | [12] |

| 1H-2,3-dihydroperimidine derivative (Cmpd 46) | PTP1B | pNPP/OMFP assay | <1 µM (IC₅₀) | [13] |

| 1H-2,3-dihydroperimidine derivative (Cmpd 49) | PTP1B | pNPP/OMFP assay | <1 µM (IC₅₀) | [13] |

Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains

| Analog/Peptide Context | Target SH2 Domain | Method | Kᵈ/IC₅₀ | Reference(s) |

| pYEEI peptide | Lck | ITC | - | [9] |

| pYVNV peptide | Grb2 | - | - | [9] |

| Fluo-Ahx-pYVNQ-NH₂ | Grb2 | Fluorescence Polarization | 76 nM (Kᵈ) | [14] |

| Fluo-Ahx-pYVNQ-NH₂ | Grb7 | Fluorescence Polarization | >2 µM (Kᵈ) | [14] |

| mAZ-pTyr-(alphaMe)pTyr-Asn-NH₂ | Grb7 | Fluorescence Polarization | High affinity | [1] |

| 5-carboxyfluorescein-GpYLPQNID | STAT4 | Fluorescence Polarization | 34 ± 4 nM (Kᵈ) | [9] |

| FAM-ITSM(pTyr) | SHP2 N-SH2 | Fluorescence Polarization | 164.0 nM (Kᵈ) | [15] |

| FAM-ITSM(pTyr) | SHP2 C-SH2 | Fluorescence Polarization | 48.9 nM (Kᵈ) | [15] |

| FAM-ITSM(pTyr) | SHP2 N-SH2 | ITC | 105.9 nM (Kᵈ) | [15] |

| FAM-ITSM(pTyr) | SHP2 C-SH2 | ITC | 58.8 nM (Kᵈ) | [15] |

| FAM-peptide 25 (F₂Pmp) | SHP2 N-SH2 & C-SH2 | Fluorescence Polarization | No binding | [15] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving phosphotyrosine and common experimental workflows for studying them with non-hydrolyzable pTyr analogs.

Caption: Insulin Receptor Signaling Pathway.[10][16][17][18][19][20][21]

References

- 1. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 9. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Biological Activity and Molecular Dynamics Studies of Specific Protein Tyrosine Phosphatase 1B Inhibitors over SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-L-4-Phosphonomethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the incorporation of Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) into synthetic peptides. Fmoc-Pmp-OH is a critical building block for the synthesis of non-hydrolyzable phosphotyrosine mimetics, which are invaluable tools in studying signal transduction pathways and in the development of novel therapeutics.

Introduction to this compound (Fmoc-Pmp-OH)

This compound is a synthetic amino acid analogue of phosphotyrosine. The key feature of Pmp is the replacement of the phosphate ester oxygen with a methylene group, rendering the phosphonate group resistant to enzymatic hydrolysis by phosphatases. This stability makes Pmp-containing peptides excellent tools for investigating phosphorylation-dependent signaling events, particularly those mediated by Src Homology 2 (SH2) domains.

For efficient use in Fmoc-based solid-phase peptide synthesis (SPPS), the phosphonate group is typically protected, most commonly as a di-tert-butyl ester (Fmoc-L-Pmp(tBu)₂-OH). This protection strategy prevents side reactions during peptide assembly and allows for the simultaneous deprotection of the phosphonate group and other acid-labile side-chain protecting groups during the final cleavage from the resin.

Core Principles of Incorporation in SPPS

The incorporation of Fmoc-Pmp(tBu)₂-OH into a growing peptide chain follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the steric bulk of the Pmp side chain, specific considerations are necessary to ensure high coupling efficiency.

Side-Chain Protection

The phosphonic acid moiety of Pmp must be protected during SPPS to prevent its interference with the coupling reactions. The di-tert-butyl (tBu) ester is the most common protecting group strategy for the phosphonate group of Fmoc-Pmp-OH.[1] These tBu groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage and global deprotection step.[2]

Coupling Activation

Due to the steric hindrance of the bulky side chain, standard coupling reagents may not be sufficient for achieving high coupling yields. The use of a potent activating reagent is crucial. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the recommended coupling reagent for the incorporation of Fmoc-Pmp(tBu)₂-OH.[3][4] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester of the amino acid, which facilitates efficient coupling.[5]

Coupling Strategy: Double Coupling

To overcome the challenge of steric hindrance and ensure a near-quantitative reaction, a "double coupling" strategy is often employed.[3] This involves performing the coupling step twice with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection step.

Monitoring the Reaction

The completion of the coupling reaction should be meticulously monitored. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow beads) indicates that the coupling is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the successful incorporation of the Pmp residue.[6][7]

Quantitative Data

While specific single-pass coupling yields for Fmoc-Pmp(tBu)₂-OH are not extensively reported in the literature, the recommendation for a double coupling protocol suggests that a single coupling may be insufficient to achieve the >99% efficiency typically desired in SPPS to avoid deletion sequences in the final product. The following table summarizes the key quantitative parameters in a typical Fmoc-SPPS cycle.

| Parameter | Typical Value | Factors Influencing the Value |

| Single-Step Coupling Efficiency (Standard Amino Acids) | >99% | Amino acid steric hindrance, peptide sequence (aggregation), coupling reagents, reaction time.[6] |

| Single-Step Coupling Efficiency (Fmoc-Pmp(tBu)₂-OH) | Not readily available; double coupling recommended for >99% efficiency. | Steric bulk of the Pmp side chain, choice of coupling reagent and base, reaction time, temperature.[3][4] |

| Fmoc Deprotection Time | 5-20 minutes | Steric hindrance at the N-terminus, peptide aggregation, concentration of piperidine.[5][8] |

| Overall Yield of a 20-mer Peptide (Theoretical at 99% efficiency per step) | ~82% | Length of the peptide, cumulative efficiency of each deprotection and coupling step.[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the incorporation of Fmoc-L-Pmp(tBu)₂-OH.

Protocol for Manual Double Coupling of Fmoc-L-Pmp(tBu)₂-OH

This protocol is adapted for a standard 0.1 mmol scale synthesis.

-

Resin Preparation : The N-terminal Fmoc group of the peptide-resin is deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min). The resin is then washed thoroughly with DMF (5-7 times).

-

Activation Mixture Preparation (First Coupling) : In a separate vessel, dissolve Fmoc-L-Pmp(tBu)₂-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.

-

First Coupling : Immediately add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Activation Mixture Preparation (Second Coupling) : Prepare a fresh activation mixture as described in step 2.

-

Second Coupling : Add the fresh activation mixture to the resin and agitate for another 1-2 hours at room temperature.

-

Washing : Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

-

Monitoring : Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.[6]

Protocol for Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the tBu protecting groups from the Pmp side chain and other acid-labile side-chain protecting groups.

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

-